molecular formula C18H15F2N3 B188621 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-09-9

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

Katalognummer B188621
CAS-Nummer: 77796-09-9
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: RPSFTORJNMCMSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a chemical compound that belongs to the benzazepine class of drugs. It is commonly referred to as FLX or F15599. This chemical compound has been the subject of scientific research due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is not fully understood. It is believed to act as a selective agonist for the dopamine D3 receptor and the serotonin 5-HT1A receptor. It has also been found to have an effect on the GABAergic system.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens. It has also been found to increase the release of serotonin in the hippocampus. It has been found to have an effect on the GABAergic system, leading to an increase in GABA release.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine in lab experiments include its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. Its anxiolytic, antidepressant, and antipsychotic properties make it a potential candidate for the treatment of anxiety disorders, depression, and schizophrenia. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine. One potential direction is to study its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction. Another potential direction is to study its potential use in the treatment of Parkinson's disease. It has been found to have neuroprotective effects in animal models of Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesemethoden

The synthesis of 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with formic acid to form 4-fluoroacetanilide. This is followed by the reaction of 4-fluoroacetanilide with 3,4-dihydro-2H-pyran to form 4-fluoro-3-(3,4-dihydro-2H-pyran-2-yl)aniline. The final step involves the reaction of 4-fluoro-3-(3,4-dihydro-2H-pyran-2-yl)aniline with 2-bromo-3-fluorobenzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.

Eigenschaften

CAS-Nummer

77796-09-9

Molekularformel

C18H15F2N3

Molekulargewicht

311.3 g/mol

IUPAC-Name

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

InChI

InChI=1S/C18H15F2N3/c1-11-21-22-18-9-8-15(12-2-4-13(19)5-3-12)16-7-6-14(20)10-17(16)23(11)18/h2-7,10,15H,8-9H2,1H3

InChI-Schlüssel

RPSFTORJNMCMSR-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F

Kanonische SMILES

CC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.